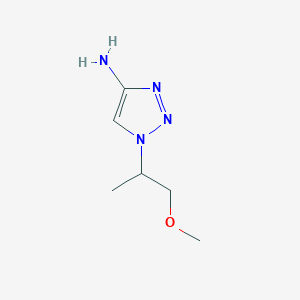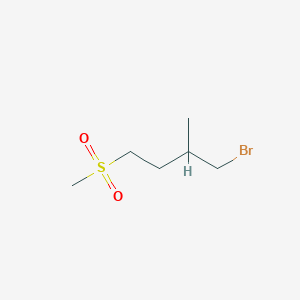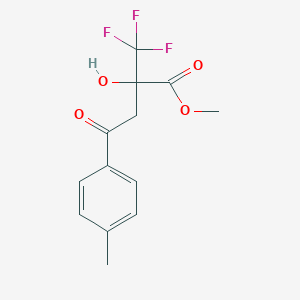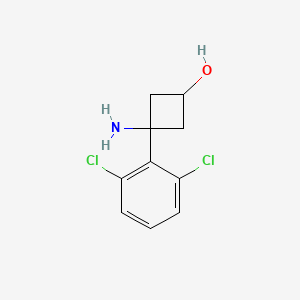
2,2-Difluoro-3-(5-methyl-1,4-thiazepan-4-yl)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Difluoro-3-(5-methyl-1,4-thiazepan-4-yl)propan-1-amine is a chemical compound with the molecular formula C₉H₁₈F₂N₂S. It is characterized by the presence of a thiazepane ring, which is a seven-membered ring containing both nitrogen and sulfur atoms. The compound also features two fluorine atoms and a primary amine group, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-3-(5-methyl-1,4-thiazepan-4-yl)propan-1-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiazepane Ring: The thiazepane ring can be synthesized through a cyclization reaction involving a suitable precursor containing sulfur and nitrogen atoms.
Introduction of Fluorine Atoms: The fluorine atoms can be introduced via a fluorination reaction using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.
Amination: The primary amine group can be introduced through a nucleophilic substitution reaction using ammonia or an amine source.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Difluoro-3-(5-methyl-1,4-thiazepan-4-yl)propan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles such as alkoxides, thiolates, or amines can be employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Various amine derivatives.
Substitution: Compounds with different functional groups replacing the fluorine atoms or the amine group.
Aplicaciones Científicas De Investigación
2,2-Difluoro-3-(5-methyl-1,4-thiazepan-4-yl)propan-1-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including antimicrobial or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2,2-Difluoro-3-(5-methyl-1,4-thiazepan-4-yl)propan-1-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of fluorine atoms can enhance its binding affinity and selectivity towards certain targets.
Comparación Con Compuestos Similares
Similar Compounds
2,2-Difluoro-3-(7-methyl-1,4-thiazepan-4-yl)propan-1-amine: Similar structure but with a different position of the methyl group.
2,2-Difluoro-3-(1,4-thiazepan-4-yl)propan-1-amine: Lacks the methyl group, which may affect its chemical properties and reactivity.
Uniqueness
2,2-Difluoro-3-(5-methyl-1,4-thiazepan-4-yl)propan-1-amine is unique due to the specific positioning of the methyl group on the thiazepane ring, which can influence its steric and electronic properties. This uniqueness can result in different reactivity and biological activity compared to similar compounds.
Propiedades
Fórmula molecular |
C9H18F2N2S |
|---|---|
Peso molecular |
224.32 g/mol |
Nombre IUPAC |
2,2-difluoro-3-(5-methyl-1,4-thiazepan-4-yl)propan-1-amine |
InChI |
InChI=1S/C9H18F2N2S/c1-8-2-4-14-5-3-13(8)7-9(10,11)6-12/h8H,2-7,12H2,1H3 |
Clave InChI |
QBRONWABUYLCHK-UHFFFAOYSA-N |
SMILES canónico |
CC1CCSCCN1CC(CN)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![tert-butyl N-[1-(2-aminopentanoyl)piperidin-4-yl]carbamate](/img/structure/B13179765.png)



![5-([1-(Bromomethyl)cyclopropyl]methyl)-1,3-thiazole](/img/structure/B13179803.png)


![1-[2-Amino-1-(3-cyanophenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B13179842.png)

methanol](/img/structure/B13179850.png)
![5-(Benzothiazol-2-ylsulfanylmethyl)-4-benzyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B13179856.png)

